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Compound of Interest

Compound Name: Galegine

Cat. No.: B1196923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile

of galegine, a guanidine alkaloid originally isolated from Galega officinalis. Historically used for

its anti-diabetic properties and serving as the chemical basis for the development of metformin,

understanding the toxicological characteristics of galegine is crucial for its potential therapeutic

applications and for the safety assessment of related compounds. This document summarizes

key quantitative toxicity data, details relevant experimental protocols, and visualizes associated

biological pathways and experimental workflows.

Quantitative Toxicological Data
The following tables summarize the available quantitative data from preclinical toxicity studies

of galegine and its source material, Galega officinalis.

Table 1: Acute Toxicity of Galegine and Galega
officinalis
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Test
Substance

Species
Route of
Administrat
ion

LD50
(Median
Lethal
Dose)

Observed
Toxic
Effects

Reference

Galegine Mice
Intraperitonea

l
54.75 mg/kg

Prostration,

tremors,

abdominal

breathing,

paralysis of

hindlimbs,

cyanosis, and

death.

[1]

Galega

officinalis

(dried aerial

parts)

Rats Oral > 5 g/kg

No mortalities

or clinical

signs of

toxicity at 5

g/kg, but

evidence of

liver and lung

alterations.

[2][3]

Galegine

Sulphate
Mice Not Specified 77.5 mg/kg

Poisonous

effects

leading to

death.

[3]

Galegine Rabbits
Subcutaneou

s

~380 mg/kg

or more

Increasing

frequency of

hypoglycemic

crises and

death.

[4]

Galegine Dogs Not Specified

More

sensitive than

rabbits

High

sensitivity to

galegine-

related

toxicity.

[4]
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Galega

officinalis
Sheep

Oral

(Gavage)
Not Specified

Compromise

d respiratory

function,

shallow and

rapid

respiration,

frothy nasal

exudate,

hydrothorax,

lung

congestion

and edema,

and in some

cases,

subendocardi

al

hemorrhage.

[5]

Table 2: Subchronic Toxicity of Galega officinalis
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Test
Substance

Species
Dosing
Regimen

Duration
Key
Findings

Reference

Galega

officinalis

(aerial parts)

Wistar Rats

Diet

containing

0%, 0.15%,

1.5%, and

3% (w/w)

90 days

Increased

serum levels

of

cholesterol,

creatine

phosphokinas

e, lactate

dehydrogena

se, and total

and

conjugated

bilirubin.

Decreased

calcium,

albumin,

albumin/glob

ulin ratio,

hematocrit,

WBC, and

platelet

counts.

Sinusoidal

congestion in

the liver and

alveolar

hemorrhage.

Liver and

lung identified

as target

organs.

[2]

Galegine Rats
600 mg/kg in

feed
28 days

No toxic

effects

observed at

this dose.

[6][7]
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Table 3: In Vitro Cytotoxicity of Galegine

Cell Line Assay Endpoint
IC50 (50%
Inhibitory
Concentration)

Reference

DFW (Human

Melanoma)

Cytotoxicity

Assay
Cell Viability 630 µM [8]

SK-MEL-5

(Human

Melanoma)

Cytotoxicity

Assay
Cell Viability 3300 µM [8]

Experimental Protocols
This section details the methodologies for key preclinical toxicology studies. While specific

protocols for galegine are not always available in published literature, representative standard

protocols are described to provide a framework for such evaluations.

Acute Oral Toxicity Study (Representative Protocol
based on OECD Guideline 423)
The acute toxic class method is designed to estimate the acute oral toxicity of a substance.

Test Animals: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are

used. Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad

libitum, except for a brief fasting period before dosing.

Dose Administration: The test substance is administered in a single oral dose by gavage.

The volume administered is based on the animal's body weight.

Dose Levels: A stepwise procedure is used with a starting dose selected from a series of

fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg). The outcome of the initial dose group

determines the dose for the subsequent group.
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Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

Pathology: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy.

Pre-Dosing

Dosing

Post-Dosing Observation (14 Days)

Study Termination

Animal Selection and Acclimatization

Fasting (overnight)

Single Oral Gavage

Test Substance Preparation

Mortality Checks Clinical Signs Observation Body Weight Measurement

Gross Necropsy

Click to download full resolution via product page

Workflow for an Acute Oral Toxicity Study.

Repeat-Dose Toxicity Study (90-Day Oral in Rodents)
This study provides information on the toxic effects of a substance following repeated oral

administration over a 90-day period.
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Test Animals: Rodents (typically rats) of both sexes are used.

Dose Groups: At least three dose levels and a concurrent control group are used. Dose

levels are selected based on data from acute or shorter-term repeat-dose studies.

Administration: The test substance is administered orally, often mixed in the diet or drinking

water, or by gavage, seven days a week for 90 days.

Observations: Daily clinical observations for signs of toxicity are performed. Body weight and

food/water consumption are measured weekly.

Clinical Pathology: Blood samples are collected at termination (and possibly at interim

periods) for hematology and clinical chemistry analyses. Urine samples may also be

collected for urinalysis.

Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed,

and selected organs are weighed. Tissues from all animals in the control and high-dose

groups are examined microscopically. Tissues from lower-dose groups showing treatment-

related changes are also examined.

Genotoxicity: In Vivo Rodent Micronucleus Assay
(Representative Protocol)
This assay is used to detect the genotoxic potential of a substance by assessing chromosome

damage or damage to the mitotic apparatus in erythroblasts.

Test Animals: Typically, mice or rats are used.

Dose Administration: The test substance is usually administered once or twice, 24 hours

apart, by a route relevant to human exposure (e.g., oral gavage or intraperitoneal injection).

Dose Levels: At least three dose levels, a vehicle control, and a positive control are used.

The highest dose should induce some signs of toxicity or be a limit dose.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after

the last administration (e.g., 24 and 48 hours).
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Slide Preparation and Analysis: The collected cells are processed and stained. The

frequency of micronucleated polychromatic erythrocytes (or reticulocytes in peripheral blood)

is determined by microscopic analysis.

Data Interpretation: A substance is considered positive if it induces a statistically significant,

dose-dependent increase in the frequency of micronucleated cells.

Preparation

Treatment

Sampling

Analysis

Animal Acclimatization
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Dose Level Selection

Bone Marrow or Peripheral Blood Collection

Vehicle and Positive Controls
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Microscopic Scoring of Micronuclei

Statistical Analysis

Click to download full resolution via product page
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Workflow for an In Vivo Micronucleus Assay.

Safety Pharmacology Core Battery (Representative
Protocol)
Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on vital physiological functions. The core battery

focuses on the cardiovascular, respiratory, and central nervous systems.

Cardiovascular System:

Method:In vivo telemetry in conscious, unrestrained animals (e.g., dogs, non-human

primates, or rats) is the gold standard. Electrocardiogram (ECG), blood pressure, and

heart rate are continuously monitored.

Parameters: QT interval, heart rate, blood pressure, and ECG morphology.

In vitro assays: hERG channel assay to assess the potential for QT prolongation.

Central Nervous System (CNS):

Method: A functional observational battery (e.g., Irwin test or modified Irwin test) in

rodents.

Parameters: Assessment of behavior, coordinated movement, sensory and motor reflexes,

and body temperature.

Respiratory System:

Method: Whole-body plethysmography in conscious, unrestrained rodents.

Parameters: Respiratory rate, tidal volume, and minute volume.

Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action of galegine is through the activation of AMP-activated

protein kinase (AMPK), a key regulator of cellular energy homeostasis. This mechanism is

shared with metformin.
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AMPK Signaling Pathway
Activation of AMPK by galegine can lead to various downstream effects, including:

Increased glucose uptake: In muscle and fat cells.

Inhibition of gluconeogenesis: In the liver.

Inhibition of fatty acid synthesis and stimulation of fatty acid oxidation.

These effects contribute to the glucose-lowering and potential weight-reducing properties of

galegine. However, excessive activation or off-target effects may contribute to its toxicity, such

as profound hypoglycemia.

Galegine

Cellular Effects

Physiological Outcomes

Galegine

AMPK Activation

Increased Glucose Uptake
(Muscle, Adipocytes)

Decreased Gluconeogenesis
(Liver) Decreased Fatty Acid Synthesis Increased Fatty Acid Oxidation

Hypoglycemia Potential Weight Loss

Click to download full resolution via product page

Galegine's Mechanism via AMPK Activation.
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Conclusion
The preclinical toxicological profile of galegine indicates a moderate to high level of acute

toxicity, with the central nervous, cardiovascular, and respiratory systems being affected, and

the liver and lungs identified as target organs in repeat-dose studies. The primary mechanism

of action, activation of AMPK, underlies both its therapeutic potential and, at higher doses, its

toxic effects, particularly hypoglycemia. The available data, while informative, highlights the

need for further standardized toxicological evaluations, especially in the areas of genotoxicity

and comprehensive safety pharmacology, to fully characterize the risk profile of galegine for

any potential future therapeutic development. This guide serves as a foundational resource for

researchers and drug development professionals working with galegine and related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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